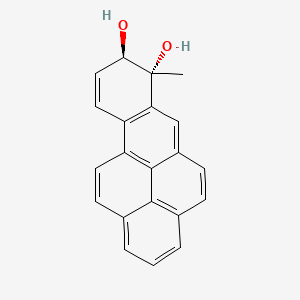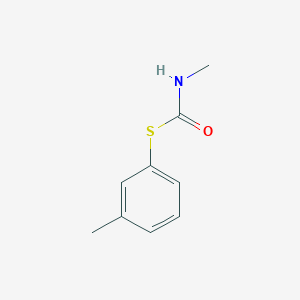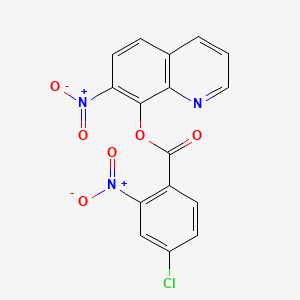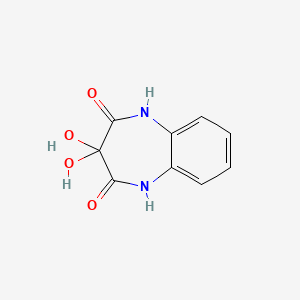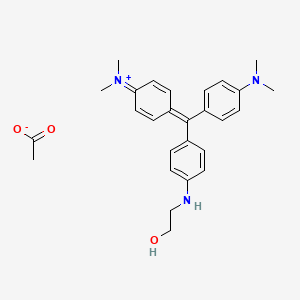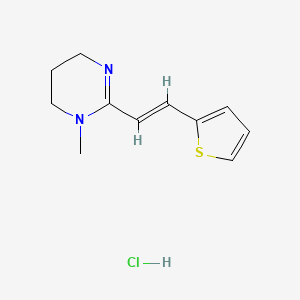![molecular formula C12H12Cl2F3NO B12798645 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde CAS No. 1800-68-6](/img/structure/B12798645.png)
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes both chloroethyl and trifluoromethyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with 2-chloroethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is alkylated by the chloroethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain alkylating agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]-2-tolualdehyde
- 4-[Bis(2-chloroethyl)amino]-2-fluorobenzaldehyde
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
特性
CAS番号 |
1800-68-6 |
|---|---|
分子式 |
C12H12Cl2F3NO |
分子量 |
314.13 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H12Cl2F3NO/c13-3-5-18(6-4-14)10-2-1-9(8-19)11(7-10)12(15,16)17/h1-2,7-8H,3-6H2 |
InChIキー |
KQZSBGJHPPTJDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




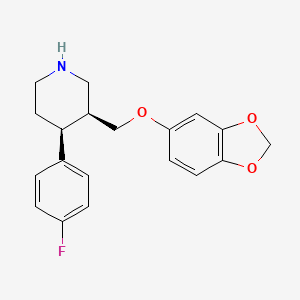
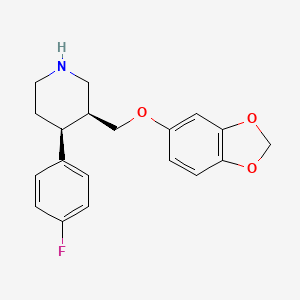

![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
